molecular formula C25H18N2O6 B14194365 N,N'-[Methylenedi(4,1-phenylene)]bis(2-oxo-2H-pyran-5-carboxamide) CAS No. 920017-73-8

N,N'-[Methylenedi(4,1-phenylene)]bis(2-oxo-2H-pyran-5-carboxamide)

Katalognummer: B14194365
CAS-Nummer: 920017-73-8
Molekulargewicht: 442.4 g/mol
InChI-Schlüssel: YRHJBJLVOOOMLG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N’-[Methylenedi(4,1-phenylene)]bis(2-oxo-2H-pyran-5-carboxamide) is a complex organic compound known for its unique structure and properties. This compound features a methylene bridge connecting two phenylene groups, each bonded to a pyran ring with a carboxamide group. Its intricate structure makes it a subject of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-[Methylenedi(4,1-phenylene)]bis(2-oxo-2H-pyran-5-carboxamide) typically involves multi-step organic reactions. One common method includes the reaction of methylenedi(4,1-phenylene) with 2-oxo-2H-pyran-5-carboxamide under controlled conditions. The reaction often requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required purity standards.

Analyse Chemischer Reaktionen

Types of Reactions

N,N’-[Methylenedi(4,1-phenylene)]bis(2-oxo-2H-pyran-5-carboxamide) can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted in acidic or basic media.

    Reduction: Lithium aluminum hydride, sodium borohydride; often performed in anhydrous conditions.

    Substitution: Halogens, nucleophiles; requires specific solvents and temperatures to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

N,N’-[Methylenedi(4,1-phenylene)]bis(2-oxo-2H-pyran-5-carboxamide) has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and polymers.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of advanced materials, such as high-performance polymers and resins.

Wirkmechanismus

The mechanism by which N,N’-[Methylenedi(4,1-phenylene)]bis(2-oxo-2H-pyran-5-carboxamide) exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting essential enzymes. In cancer research, the compound might induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N,N’-[Methylenedi(4,1-phenylene)]bis(N-benzylformamide)
  • 1,1’-(Methylenedi-4,1-phenylene)bismaleimide

Uniqueness

N,N’-[Methylenedi(4,1-phenylene)]bis(2-oxo-2H-pyran-5-carboxamide) stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its diverse range of applications and potential for further research and development.

Eigenschaften

CAS-Nummer

920017-73-8

Molekularformel

C25H18N2O6

Molekulargewicht

442.4 g/mol

IUPAC-Name

6-oxo-N-[4-[[4-[(6-oxopyran-3-carbonyl)amino]phenyl]methyl]phenyl]pyran-3-carboxamide

InChI

InChI=1S/C25H18N2O6/c28-22-11-5-18(14-32-22)24(30)26-20-7-1-16(2-8-20)13-17-3-9-21(10-4-17)27-25(31)19-6-12-23(29)33-15-19/h1-12,14-15H,13H2,(H,26,30)(H,27,31)

InChI-Schlüssel

YRHJBJLVOOOMLG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1CC2=CC=C(C=C2)NC(=O)C3=COC(=O)C=C3)NC(=O)C4=COC(=O)C=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.